molecular formula C10H16O B12587006 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol CAS No. 645421-42-7

2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol

Katalognummer: B12587006
CAS-Nummer: 645421-42-7
Molekulargewicht: 152.23 g/mol
InChI-Schlüssel: QDHUVXAZPXUPNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol is an organic compound with the molecular formula C10H16O It is a cyclohexenol derivative, characterized by the presence of a methyl group and a prop-2-en-1-yl group attached to the cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the methyl and prop-2-en-1-yl groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl): This compound has a similar structure but differs in the position of the methyl and prop-2-en-1-yl groups.

    2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone: Another similar compound with a ketone functional group instead of an alcohol.

Uniqueness

2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

645421-42-7

Molekularformel

C10H16O

Molekulargewicht

152.23 g/mol

IUPAC-Name

2-methyl-3-prop-2-enylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H16O/c1-3-5-9-6-4-7-10(11)8(9)2/h3,10-11H,1,4-7H2,2H3

InChI-Schlüssel

QDHUVXAZPXUPNI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(CCCC1O)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.